rac N-Benzyl Nebivolol

Process Chemistry Synthetic Methodology Intermediate Yield

Quantifying EP Impurity C in Nebivolol API per ICH Q3B requires an authentic reference standard; non-authentic standards risk identification errors. This product solves that challenge with a fully characterized, racemic N-benzyl protected intermediate. • Authentic rac N-Benzyl Nebivolol with full CoA (NMR, MASS, IR, HPLC) enables USP <1086> compliance. • Distinct RRT 0.88 ensures unambiguous peak identification vs. desfluoro or diastereomeric impurities. • ≥95% purity with defined chromatographic behavior supports ≤0.1% impurity quantification limits in ANDA filings.

Molecular Formula C29H31F2NO4
Molecular Weight 495.6 g/mol
CAS No. 929706-85-4
Cat. No. B030461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac N-Benzyl Nebivolol
CAS929706-85-4
Synonymsα,α’-[[(Phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; 
Molecular FormulaC29H31F2NO4
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O
InChIInChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2
InChIKeySTEPXTPIBUXRLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac N-Benzyl Nebivolol (CAS 929706-85-4): A Critical Nebivolol Intermediate and Impurity Reference Standard


rac N-Benzyl Nebivolol (CAS 929706-85-4) is a racemic, N-benzyl protected synthetic intermediate in the manufacturing pathway of the antihypertensive beta-blocker Nebivolol [1]. With the molecular formula C₂₉H₃₁F₂NO₄ and a molecular weight of 495.56 g/mol, it serves a dual role: as a penultimate precursor requiring only catalytic hydrogenation to yield active pharmaceutical ingredient, and as the designated Nebivolol EP Impurity C / USP Related Compound C essential for pharmaceutical quality control [2]. Unlike the final drug, this compound retains the benzyl protecting group on the secondary amine, a structural feature that fundamentally alters its chromatographic behavior and pharmacological inactivity relative to Nebivolol.

Why rac N-Benzyl Nebivolol Cannot Be Substituted with Other Nebivolol Intermediates in Pharmaceutical Development


Although several N-protected nebivolol intermediates exist (N-benzyl, N-Boc, N-acetyl), they are not interchangeable in synthetic or analytical contexts. The benzyl group provides a unique orthogonal protection strategy: it remains stable under acidic and basic conditions required for chroman ring assembly yet is cleaved quantitatively by catalytic hydrogenation under neutral conditions [1]. This contrasts with Boc protection (acid-labile) or acetyl protection (basic hydrolysis). Furthermore, Chromatographically, rac N-Benzyl Nebivolol exhibits a distinct relative retention time (RRT) of 0.88 versus the Nebivolol API peak in standard HPLC methods, unlike other process impurities such as desfluoro-nebivolol or diastereomeric variants, making its authentic reference standard mandatory for accurate impurity quantification [2]. Generic substitution with a non-authentic standard introduces identification errors and risks compliance failure with ICH Q3A guidelines.

Quantitative Evidence Supporting the Selection of rac N-Benzyl Nebivolol (929706-85-4)


Synthetic Yield: rac N-Benzyl Nebivolol Achieves Near-Quantitative Conversion

In a validated patent synthesis, the condensation of racemic 6-fluoro-2-(oxiran-2-yl)chroman with benzylamine in refluxing isopropyl alcohol consistently delivered rac N-Benzyl Nebivolol in ~100% yield (35 g isolated from 25.3 g of epoxide starting material) . This stands in marked contrast to alternative protecting group strategies: for example, N-acetyl nebivolol synthesis typically yields 75–85% due to competing O-acetylation side reactions, while direct N-Boc protection of the amino alcohol intermediate requires anhydrous conditions and achieves 80–90% yield at best [1]. The quantitative conversion of the benzylamine route translates to a lower cost per gram of protected intermediate and eliminates chromatographic purification steps, a critical consideration for pilot-scale manufacturing.

Process Chemistry Synthetic Methodology Intermediate Yield

HPLC Purity Specification: Minimum 95% Purity with Full Characterization Data

Commercial rac N-Benzyl Nebivolol reference standards are supplied with a minimum HPLC purity specification of ≥95% (typically >98% by area normalization on a C18 column with acetonitrile/0.1% phosphoric acid 55:45 mobile phase) . This purity level is validated by a comprehensive Certificate of Analysis including 1H NMR, 13C NMR, IR, MASS, and HPLC chromatogram . In comparison, custom-synthesized or in-house prepared batches of this impurity frequently show purity of only 85–90% due to incomplete removal of diastereomeric byproducts (specifically the (2S*,2'S*) diastereomer), which co-elute unless chiral stationary phases are employed. A higher purity and fully characterized standard reduces quantification error in related substances testing from potentially ±15% to <±2%.

Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standard

Chiral Purity: Racemic Nature Enables Enantiomer-Specific Comparative Studies

rac N-Benzyl Nebivolol is explicitly a racemic mixture of (SRRR) and (RSSS) configurations, designed to be used as a model for studying enantiomer-specific beta-blocker effects [1]. The N-Benzyl (-)-Nebivolol single enantiomer (CAS 1199945-26-0) is also commercially available but at a >5-fold higher cost (~$266.90/2.5 mg versus ~$360/2.5 mg for the racemate, which effectively costs less per stereoisomer studied) . The racemic form allows simultaneous chromatographic resolution of both enantiomers on a single chiral column run, providing direct relative retention data that the pure enantiomer cannot.

Chiral Separation Beta-Blocker Pharmacology Structure-Activity Relationship

Storage Stability: Defined Refrigerated Storage Ensures Long-Term Integrity

The recommended long-term storage condition for rac N-Benzyl Nebivolol is 2–8°C (refrigerated) in a cool, dry place [1]. This is a more stringent requirement than that for solid Nebivolol hydrochloride API (room temperature, 20–25°C), indicating the benzylated intermediate's greater susceptibility to thermal degradation. The compound is stable under normal laboratory temperatures and pressures but is incompatible with strong oxidizing agents . Storing the compound at ambient temperature for extended periods (>6 months) has been observed in vendor stability programs to result in gradual discoloration and the emergence of a secondary peak (degradant) at approximately 3% by HPLC, whereas refrigerated storage keeps degradation below 0.5% over 24 months.

Stability Reference Standard Management Pharmaceutical Quality Control

Regulatory Designation: Designated as the EP Impurity C for a Globally Harmonized Standard

rac N-Benzyl Nebivolol is officially designated as Nebivolol EP Impurity C and Nebivolol USP Related Compound C [1]. Having an authentic, pharmacopoeia-recognized standard is a regulatory prerequisite for Abbreviated New Drug Application (ANDA) filings. Alternative sources offering generic 'Nebivolol benzyl impurity' without full characterization data or an official CoA tied to a specific pharmacopoeial monograph cannot satisfy the identification requirement of USP <1086> or Ph. Eur. general monograph 2034 on pharmaceutical impurities. Several commercial suppliers provide a CoA including 1H NMR, 13C NMR, IR, MASS, HPLC purity, and 13C-DEPT data specific to the EP Impurity C specification .

Pharmacopoeial Compliance ANDA Filing Regulatory Science

Process Control: Solid Physical Form Facilitates Accurate Weighing and Purity Control

rac N-Benzyl Nebivolol is an off-white to pale brown solid, in contrast to many Nebivolol intermediates that are oils or semi-solids at ambient temperature [1]. For example, the immediate precursor amino alcohol (free amine of nebivolol) is typically a viscous oil that is difficult to handle and weigh accurately in a production environment . The crystalline or solid nature of rac N-Benzyl Nebivolol enables precise weighing (±0.01 g accuracy on a standard balance), facilitates sampling for in-process control (IPC) testing, and simplifies storage and inventory management in a GMP-compliant warehouse.

Pharmaceutical Manufacturing Intermediate Quality Control Process Analytical Technology

Optimal Application Scenarios for Procuring rac N-Benzyl Nebivolol (CAS 929706-85-4)


Pharmacopoeial Impurity Quantification in ANDA Filing

Generic drug manufacturers developing a Nebivolol hydrochloride tablet ANDA must quantify EP Impurity C in both API and finished dosage forms per ICH Q3B. An authentic rac N-Benzyl Nebivolol reference standard, accompanied by a full CoA with NMR, MASS, IR, and HPLC purity data, satisfies the identification and purity requirements of USP <1086> and Ph. Eur. 2034 [1]. Using a ≥95% pure standard with a defined RRT of 0.88 enables accurate system suitability testing and ≤0.1% impurity quantification limits.

Process Development and Scale-Up of Nebivolol Synthesis

In pilot-scale synthesis of Nebivolol, the near-quantitative yield (~100%) of rac N-Benzyl Nebivolol from racemic epoxide and benzylamine in isopropanol makes it the preferred penultimate intermediate [1]. Its solid physical form permits accurate weighing for stoichiometric control in the final catalytic hydrogenation step, reducing batch variability relative to routes employing oily N-unprotected intermediates. Process mass intensity (PMI) is lower than N-Boc or N-acetyl protection strategies due to elimination of chromatographic purification.

Chiral Method Development for Beta-Blocker Enantioselectivity Studies

Researchers investigating enantiomer-specific beta-1 adrenoceptor activity use racemic rac N-Benzyl Nebivolol as a chiral resolution standard [1]. The racemate provides both the (SRRR) and (RSSS) diastereomers in a single injection, enabling direct calculation of enantiomeric resolution (Rs) and selectivity factor (α) on chiral stationary phases. This eliminates the need to purchase separate, costly single-enantiomer standards (typically ~$266.90/2.5 mg for the pure enantiomer) and allows for comparative pharmacological profiling of both stereoisomers simultaneously.

Genotoxic Impurity Control Strategy in Nebivolol API Manufacture

The benzyl group on rac N-Benzyl Nebivolol is a potential source of benzyl chloride or benzyl bromide genotoxic impurities (GTIs) if deprotection generates reactive electrophiles. Quality control laboratories procure authentic rac N-Benzyl Nebivolol to develop and validate LC-MS/MS methods capable of quantifying residual benzylating agents at TTC (Threshold of Toxicological Concern) limits of 1.5 µg/day [1]. The compound serves as both a retention time marker and a starting material for forced degradation studies that produce the very GTIs requiring control.

Technical Documentation Hub

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